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molecular formula C10H14FNO B8587980 2-Fluoro-6-(neopentyloxy)pyridine

2-Fluoro-6-(neopentyloxy)pyridine

Cat. No. B8587980
M. Wt: 183.22 g/mol
InChI Key: SIBPVSOZONGQPK-UHFFFAOYSA-N
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Patent
US08497264B2

Procedure details

A solution of neopentyl alcohol (1.065 mL, 9.81 mmol) in DMSO (82 mL) was cooled to 0° C. NaH (60% in mineral oil; 0.490 g, 12.26 mmol) were added in one portion, the reaction mixture was warmed to rt and stirred for 20 minutes. 2,6-Difluoropyridine (0.941 mL, 8.175 mmol) was added and the reaction mixture was stirred at overnight. The reaction mixture was quenched with aqueous, saturated ammonium chloride solution, diluted with water and EtOAc. The organic layer was separated, washed with brine and dried over sodium sulfate. The solvent was removed under reduced pressure to afford 2-fluoro-6-(neopentyloxy)pyridine (1.48 g, 8.08 mmol) as a colorless liquid.
Quantity
1.065 mL
Type
reactant
Reaction Step One
Name
Quantity
82 mL
Type
solvent
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step Two
Quantity
0.941 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[H-].[Na+].[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12](F)[N:11]=1>CS(C)=O>[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:6][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[N:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.065 mL
Type
reactant
Smiles
C(C(C)(C)C)O
Name
Quantity
82 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0.49 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.941 mL
Type
reactant
Smiles
FC1=NC(=CC=C1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with aqueous, saturated ammonium chloride solution
ADDITION
Type
ADDITION
Details
diluted with water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=NC(=CC=C1)OCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.08 mmol
AMOUNT: MASS 1.48 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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